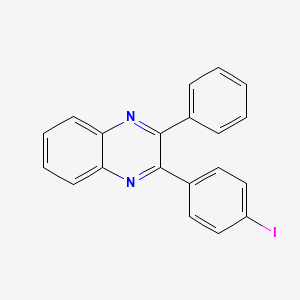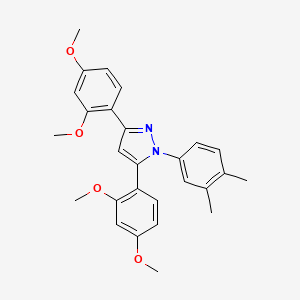![molecular formula C21H26ClN5O2S B10890287 2-({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-propylacetamide](/img/structure/B10890287.png)
2-({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-PROPYLACETAMIDE is a complex organic compound that features a pyrazole ring, a quinazoline moiety, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-PROPYLACETAMIDE typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with a suitable alkylating agent under basic conditions.
Quinazoline Moiety Synthesis: The quinazoline structure is often prepared by cyclization reactions involving anthranilic acid derivatives.
Coupling Reactions: The pyrazole and quinazoline intermediates are then coupled using a sulfanyl linker, typically under mild conditions to avoid decomposition.
Final Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the quinazoline moiety, potentially converting it to a dihydroquinazoline derivative.
Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Dihydroquinazolines: From reduction reactions.
Substituted Pyrazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for therapeutic development.
Medicine
In medicine, research focuses on its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Its ability to modulate biological pathways is of particular interest.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-PROPYLACETAMIDE involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s sulfanyl group may form covalent bonds with thiol groups in proteins, altering their function. Additionally, the pyrazole and quinazoline moieties could engage in hydrogen bonding or hydrophobic interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- **2-({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-ETHYLACETAMIDE
- **2-({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-METHYLACETAMIDE
Uniqueness
The uniqueness of 2-({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-PROPYLACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H26ClN5O2S |
|---|---|
Molecular Weight |
448.0 g/mol |
IUPAC Name |
2-[3-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-4-oxoquinazolin-2-yl]sulfanyl-N-propylacetamide |
InChI |
InChI=1S/C21H26ClN5O2S/c1-4-10-23-18(28)13-30-21-24-17-9-6-5-8-16(17)20(29)26(21)11-7-12-27-15(3)19(22)14(2)25-27/h5-6,8-9H,4,7,10-13H2,1-3H3,(H,23,28) |
InChI Key |
CFWUHIBUYFPTMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CCCN3C(=C(C(=N3)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-N'-[(E)-(4-propoxyphenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B10890207.png)
![2-[3-(3,5-Dimethyl-4-isoxazolyl)-1-adamantyl]-N~1~-(4-methyl-2-pyridyl)acetamide](/img/structure/B10890213.png)

![5-(2,3-dichlorophenyl)-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B10890231.png)
![1-[3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B10890236.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B10890246.png)
![3-chloro-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-1-benzothiophene-2-carboxamide](/img/structure/B10890258.png)
![N-[4-acetyl-5-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10890271.png)
![1-[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B10890275.png)

![5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10890295.png)
![2-(4-Bromophenoxy)-1-[4-(3-methylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10890297.png)
![3-(Morpholin-4-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10890307.png)
![ethyl (2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoate](/img/structure/B10890315.png)
